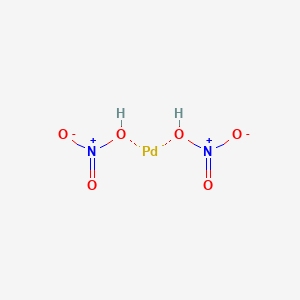

Bis(nitrooxy)palladium

描述

属性

分子式 |

H2N2O6Pd |

|---|---|

分子量 |

232.45 g/mol |

IUPAC 名称 |

nitric acid;palladium |

InChI |

InChI=1S/2HNO3.Pd/c2*2-1(3)4;/h2*(H,2,3,4); |

InChI 键 |

VXBIXSPIFIWRAQ-UHFFFAOYSA-N |

规范 SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Preparation of Bis Nitrooxy Palladium

Direct Synthesis Approaches from Palladium Precursors

The most common and well-established methods for synthesizing bis(nitrooxy)palladium involve the direct reaction of a palladium-containing precursor with nitric acid. These precursors are typically elemental palladium in various forms or palladium(II) oxide.

The reaction of metallic palladium with nitric acid is a frequently employed method. This can be performed using palladium powder, sponge, or foil. The dissolution of palladium in nitric acid can be slow and often requires heating to proceed at a reasonable rate. The concentration of nitric acid is a critical parameter, with concentrated nitric acid being commonly used. In some methodologies, the reaction is stirred overnight to ensure complete dissolution of the palladium metal.

A variation of this approach involves the use of palladium(II) oxide (PdO) or its hydrated form, palladium(II) oxide hydrate (B1144303). These compounds readily react with dilute nitric acid to form palladium(II) nitrate (B79036). This method can be advantageous as it avoids the potentially slow dissolution of metallic palladium.

| Precursor | Reagents | Conditions | Observations |

| Palladium Metal (powder/sponge) | Concentrated Nitric Acid | Heating, Stirring | Slow dissolution, formation of a yellow-brown solution. |

| Palladium(II) Oxide Hydrate | Dilute Nitric Acid | Stirring | Readily dissolves to form a palladium nitrate solution. |

| Palladium Metal (powder/sponge) | Concentrated Nitric Acid, Hydrogen Peroxide | Heating (40-58°C), Batch-wise addition | Enhanced dissolution rate. |

Alternative Preparation Routes Involving Nitrate Sources

While the direct reaction with nitric acid is predominant, alternative strategies for introducing the nitrate functionality have been explored, primarily for purification purposes. One notable method involves the use of fuming nitric acid for the recrystallization of palladium nitrate. This process is particularly effective in removing impurities, such as palladium oxide particles, from commercially available palladium nitrate. The recrystallization leads to a more stable precursor solution with higher purity.

Although not a direct synthesis from a non-nitrate palladium precursor, this method represents a crucial step in obtaining high-purity bis(nitrooxy)palladium for sensitive applications. The use of other nitrate salts as reagents for the direct synthesis of bis(nitrooxy)palladium is not widely documented in scientific literature, suggesting that the direct reaction with nitric acid remains the most practical and efficient route.

Influence of Synthetic Conditions on Product Identity and Purity

The conditions under which bis(nitrooxy)palladium is synthesized have a profound impact on the final product's characteristics, including its purity, stability, and crystalline form.

Temperature: Heating is a common practice to accelerate the dissolution of palladium metal in nitric acid. One patented method specifies a temperature range of 45–55 °C for the reaction involving hydrogen peroxide to ensure an efficient reaction. However, excessive temperatures can lead to the decomposition of nitric acid and the formation of undesired byproducts.

Concentration of Nitric Acid: The concentration of nitric acid influences the rate of reaction. While concentrated nitric acid is often used to dissolve palladium metal, the final concentration in the solution can affect the stability of the resulting palladium nitrate. Studies have shown that the presence of some nitric acid in the final solution can enhance the stability of the palladium nitrate precursor solution.

Presence of Impurities: The purity of the starting materials is critical. Impurities in the palladium precursor or the nitric acid can be carried through to the final product. For instance, the presence of palladium oxide in palladium nitrate can lead to instability in precursor solutions. Recrystallization using fuming nitric acid is a method specifically employed to mitigate such impurities.

pH of the Solution: The pH of the final palladium nitrate solution can be an important factor, particularly for its subsequent use in catalyst preparation. Some preparation methods involve steps to regulate the concentration and pH value of the palladium nitrate solution.

| Parameter | Effect on Synthesis |

| Temperature | Accelerates dissolution of palladium metal; specific ranges can optimize reactions with co-reagents. |

| Nitric Acid Concentration | Affects the rate of dissolution and the stability of the final product solution. |

| Purity of Precursors | Impurities can be carried over, affecting the purity and stability of the final product. |

| pH | Can be a critical parameter for the stability and reactivity of the resulting palladium nitrate solution. |

Coordination Chemistry and Nitrate Ligand Interactions

Bonding Modes of Nitrate (B79036) Ligands in Palladium(II) Complexes

The nitrate ion (NO₃⁻) is an ambidentate ligand capable of coordinating to a metal center in several distinct ways. libretexts.orglibretexts.orgresearchgate.net This flexibility in bonding is a defining characteristic of palladium(II) nitrate chemistry, giving rise to a variety of coordination geometries and molecular structures. researchgate.net

In the monodentate coordination mode, the nitrate ligand binds to the palladium(II) center through a single oxygen atom (Pd–O–NO₂). researchgate.net This is a common bonding motif observed in several palladium(II) nitrate complexes. For instance, in the dihydrate form of palladium(II) nitrate, Pd(NO₃)₂(H₂O)₂, X-ray crystallography has shown that the palladium(II) ion is in a square planar environment with unidentate nitrate ligands. wikipedia.org Similarly, in the complex (Me₄en)Pt(ONO₂)(S-Me₂SO), one nitrate ligand is coordinated to the platinum(II) center in a monodentate fashion through an oxygen atom, while the other exists as a counteranion. researchgate.netresearchgate.net Another example is the cationic complex [Pd(terpy)(NO₃)]⁺, where the palladium(II) center is coordinated to a tridentate terpyridine ligand and one monodentate nitrate ligand, resulting in a distorted square-planar geometry. nih.goviucr.org

The nitrate ligand can also act as a bidentate ligand, coordinating to the palladium(II) center through two oxygen atoms. This can occur in two ways: chelation to a single metal center or bridging between two metal centers. researchgate.net In bidentate chelation, the two coordinating oxygen atoms from the same nitrate ligand bind to the same palladium ion, forming a four-membered ring (Pd–O₂–N–O). In the complex [(Me₄en)Pd(ONO₂)(O₂NO)], one of the nitrate ligands exhibits a bidentate O,O'-donor mode. researchgate.netresearchgate.net Structural studies of aqueous plutonium(IV) nitrate complexes, which serve as analogs, show that nitrate ligands are often planar and bidentate. acs.org While less common in simple bis(nitrooxy)palladium compounds, the bridging mode, where the nitrate ligand links two palladium centers, can be a factor in the formation of polynuclear palladium complexes.

Linkage isomerism arises when a ligand can bind to a metal ion through two different atoms. libretexts.orglibretexts.orgwikipedia.org For the nitrate ligand, this would involve coordination through either an oxygen atom (nitrato, -ONO₂) or the nitrogen atom (nitro, -NO₂). While the nitrito form (O-bonded) is common for nitrate, the nitro form (N-bonded) is typically associated with the nitrite (B80452) ion (NO₂⁻). libretexts.orgwikipedia.org

In palladium chemistry, photoinduced linkage isomerism has been extensively studied in complexes containing the nitrite ligand. For example, in the complex cation [Pd(NH₃)₃NO₂]⁺, irradiation can convert the N-bonded nitro isomer into O-bonded nitrito isomers (endo-ONO and exo-ONO). nih.gov The thermal decay of these isomers back to the more stable nitro form has also been investigated, proceeding through a two-step mechanism (exo-ONO → endo-ONO → NO₂). nih.gov Although this phenomenon is well-documented for nitrite complexes, linkage isomerism involving the nitrate ligand in palladium complexes is less common, with the O-donor (nitrato) mode being overwhelmingly preferred.

Anionic Ligand Exchange Equilibria in Solution

In solution, palladium(II) complexes are known to be labile, meaning they undergo ligand exchange reactions relatively quickly. acs.org When bis(nitrooxy)palladium or other palladium(II) nitrate salts are dissolved, a series of complex equilibria are established, involving the exchange of nitrate ligands with solvent molecules or other available anions. mdpi.com

For instance, in aqueous solutions, coordinated nitrate ligands can be displaced by water molecules, forming aqua complexes such as [Pd(NO₃)(H₂O)₃]⁺ and [Pd(H₂O)₄]²⁺. mdpi.com The extent of this aquation depends on factors like the concentration of nitric acid and the presence of other coordinating species. dtic.mil The chloride ion, for example, can readily replace the nitrate ion in the coordination sphere of palladium(II). mdpi.com

The study of these equilibria is crucial for understanding the behavior of palladium nitrate solutions in various applications. For example, in catalytic processes, the active catalytic species may be formed through the displacement of nitrate by a substrate or another ligand. acs.org The recovery of palladium from nitrate-containing solutions using ion exchange resins also depends on these equilibria, as anionic palladium nitrate complexes must be formed to bind to the anion exchange resin. researchgate.netsemanticscholar.org

Coordination Environment and Preferred Geometries of Palladium(II) Center

The palladium(II) ion has a d⁸ electron configuration and overwhelmingly favors a square planar coordination geometry in its complexes. nih.goviucr.orgquora.com This preference is a result of the electronic structure of the Pd(II) ion, which leads to a significant stabilization of the square planar arrangement over other geometries like tetrahedral. quora.com

In bis(nitrooxy)palladium and its derivatives, the palladium(II) center typically exhibits this square planar geometry. wikipedia.org The coordination sphere is completed by the oxygen atoms of the nitrate ligands and any other co-ligands present in the complex. For example, in anhydrous palladium(II) nitrate, the structure consists of a coordination polymer with square planar Pd(II) centers and unidentate nitrate ligands. wikipedia.org In complexes with bulky ligands, slight distortions from the ideal square planar geometry can occur. nih.goviucr.org While four-coordinate square planar is the most common, five-coordinate palladium(II) complexes are also known, though they appear to be less favored in systems with nitrate ligands. acs.org

Role of Nitrate as a Redox Co-Catalyst Precursor in Palladium Chemistry

In addition to its role as a ligand, the nitrate ion can also function as a precursor to a redox co-catalyst in palladium-catalyzed oxidation reactions. nih.govnih.govresearchgate.net This is particularly relevant in aerobic oxidation processes, where a co-catalyst is often needed to facilitate the reoxidation of the palladium catalyst from its reduced Pd(0) state back to the active Pd(II) state. nih.gov

In several palladium-catalyzed C-H activation reactions, sodium nitrate (NaNO₃) has been employed as a redox co-catalyst in conjunction with palladium(II) acetate (B1210297) as the catalyst. nih.govnih.govresearchgate.net The proposed mechanism involves the in-situ generation of nitrogen dioxide (NO₂) from the nitrate salt. nih.gov NO₂ is a potent oxidant that is capable of oxidizing Pd(II) to Pd(IV) under mild conditions, which can be a key step in certain catalytic cycles. nih.gov Furthermore, NO₂ can also facilitate the reoxidation of Pd(0) to Pd(II). This strategy has been successfully applied to the aerobic oxygenation of unactivated sp³ C-H bonds. nih.govnih.govresearchgate.net Interestingly, in these transformations, the nitrate does not lead to nitrated products, but rather facilitates the incorporation of oxygen from the solvent into the organic substrate. nih.gov

Redox Interactions Involving Nitrate and Nitrite Anions

The nitrate and nitrite anions are not merely spectator ligands in palladium chemistry; they are active participants in redox cycles. The interplay between these anions can lead to the formation of different palladium species and is fundamental to various catalytic processes.

The reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻) at a palladium surface is a key step in various chemical transformations. nih.gov Density functional theory (DFT) calculations have shown that NO₂⁻ can be readily reduced to nitric oxide (NO) on a palladium surface. nih.gov This process is central to applications such as the catalytic treatment of nitrate-contaminated wastewater, where the goal is often the selective conversion of nitrate to dinitrogen (N₂). nih.gov The reaction pathway can, however, also lead to the formation of ammonia (B1221849) (NH₃), and the selectivity is highly dependent on the reaction conditions and the nature of the catalyst. nih.gov

In homogeneous systems, the redox couple of nitrite and nitrate plays a crucial role in the oxidation-reduction of the palladium center. For instance, colonocytes have been shown to oxidize nitrite to nitrate, a process that is important in biological systems to control the levels of these ions. nih.gov While this is a biological example, it highlights the general chemical principle of the interconversion between nitrite and nitrate, which is also relevant in synthetic palladium chemistry. The oxidation of nitrite to nitrate can prevent the accumulation of potentially more reactive nitrite species in a system. nih.gov

The introduction of nitrogen oxide species (NOₓ), which can be generated from nitrate or nitrite, can facilitate the formation of palladium-catalyzed oxidation products that are not accessible through typical Pd(0)/Pd(II) cycles. wisc.edu These NOₓ species can act as potent oxidants, enabling the palladium center to reach higher oxidation states. wisc.edu

| Redox Couple | Standard Potential (V vs. SHE) | Significance in Palladium Chemistry |

|---|---|---|

| NO₂/HNO₂ (1 H⁺/1 e⁻) | 1.06 | Facilitates oxidation of Pd(II) to higher oxidation states. wisc.edu |

| HNO₂/NO (1 H⁺/1 e⁻) | 1.04 | Key step in catalytic cycles involving NOₓ. wisc.edu |

Formation and Reactivity of High Oxidation State Palladium Intermediates

The involvement of nitrate ligands is intrinsically linked to the accessibility of high oxidation state palladium intermediates, particularly Pd(IV). While palladium chemistry is dominated by the Pd(0) and Pd(II) oxidation states, the formation of Pd(IV) complexes has been well-documented and is often a key feature of reactions involving strong oxidants. nih.govresearchgate.net

A series of Pd(IV)-NOₓ complexes, including nitrosyl (x=1), nitro (x=2), and nitrato (x=3) derivatives, have been synthesized and characterized. acs.orgacs.orgepa.gov For example, the oxidation of a Pd(II) precursor with dioxygen in the presence of a nitrosyl ligand source can yield a Pd(IV)-nitrate complex. acs.org This transformation underscores the role of nitrogen oxides in elevating the oxidation state of palladium. The resulting Pd(IV)-nitrato complexes are generally stable enough to be isolated and studied. acs.org

The nitrate ligands in these high-valent species can adopt different coordination modes. In the complex [(Me₄en)Pd(ONO₂)(O₂NO)], where Me₄en is N,N,N',N'-tetramethylethylenediamine, one nitrate acts as a monodentate O-donor, while the other is a bidentate O,O'-donor. researchgate.net This flexibility in coordination allows the palladium center to accommodate the electronic and steric requirements of the high oxidation state.

The reactivity of these high oxidation state palladium intermediates is a central aspect of their chemistry. They are often invoked in catalytic cycles that involve challenging bond formations. nih.gov For instance, the presence of NOₓ co-catalysts, derived from nitrate, can facilitate C-O reductive elimination from a Pd(IV) center, a step that is typically difficult in palladium catalysis. wisc.edu This reactivity opens up new avenues for synthetic transformations that are not feasible within the conventional Pd(0)/Pd(II) catalytic paradigm. nih.gov

| Compound | ν(BH) (cm⁻¹) | ν(NO₃) (cm⁻¹) | Reference |

|---|---|---|---|

| [Pd(CH₂CMe₂-o-C₆H₄)(κ³-Tp)(NO₃)] | 2515, 2490 | 1500, 1275, 985 | acs.org |

The table above provides the characteristic infrared stretching frequencies for a representative Pd(IV)-nitrato complex, highlighting the diagnostic vibrations of the borohydride (B1222165) and nitrate ligands. acs.org The multiple bands observed for the nitrate ligand are indicative of its coordinated nature.

Structural Elucidation and Characterization of Bis Nitrooxy Palladium Complexes

Solid-State Structural Analysis (e.g., X-ray Crystallography of Related Palladium(II) Nitrate (B79036) Complexes)

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline solids. The structures of both anhydrous palladium(II) nitrate (Pd(NO₃)₂) and its dihydrate (Pd(NO₃)₂(H₂O)₂) have been elucidated using this technique.

In the solid state, both the anhydrous and dihydrated forms of palladium(II) nitrate feature a square planar geometry around the Pd(II) center. wikipedia.org The nitrate groups act as unidentate ligands, coordinating to the palladium ion through one of its oxygen atoms. wikipedia.org The anhydrous compound exists as a yellow coordination polymer, where nitrate groups bridge palladium centers. wikipedia.org The dihydrate, which forms yellow-brown deliquescent prisms, has two water molecules completing the square planar coordination sphere. wikipedia.org

The crystal structure of powdered palladium(II) nitrate has been confirmed through X-ray diffraction (XRD), with the observed interplanar distances (d-values) matching the standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) database. researchgate.net

Table 1: Comparative X-ray Diffraction Data for Palladium(II) Nitrate Powder This table presents a comparison between experimental XRD data and standard JCPDS data for Pd(NO₃)₂.

| 2θ (Experimental) | d (Experimental) Å | d (JCPDS) Å |

| 12.98 | 6.81 | 6.80 |

| 13.52 | 6.54 | 6.55 |

| 20.30 | 4.37 | 4.38 |

| 26.18 | 3.40 | 3.41 |

| 27.28 | 3.27 | 3.26 |

| 28.01 | 3.18 | 3.18 |

| 31.02 | 2.88 | 2.89 |

| 34.11 | 2.63 | 2.62 |

| Data sourced from a study on the synthesis of palladium(II) oxide nanocrystalline powders. researchgate.net |

Beyond the simple nitrate, the structures of numerous related palladium(II) complexes with various ligands have been established. For instance, palladium(II) complexes with pyridine-based ligands of the general formulas PdL₄₂ and [PdL₂(NO₃)₂] have been unambiguously characterized in the solid state by X-ray diffraction. acs.org Similarly, the crystal structures of palladium(II) complexes with ligands such as those based on 1,2,3-triazole and C₂-symmetric bis(oxazoline) have been determined, typically revealing a distorted square planar geometry around the palladium ion. acs.orgmdpi.com

Table 2: Selected Crystallographic Data for a trans-Palladium(II) Complex This table provides key crystallographic parameters for a representative palladium(II) complex with a 1,2,3-triazole-based ligand. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7712(2) |

| b (Å) | 6.8500(2) |

| c (Å) | 18.2136(6) |

| β (°) | 98.851(2) |

| Volume (ų) | 1327.85(6) |

| Data from the structural analysis of [Pd(3)₂Cl₂] complex. mdpi.com |

Solution-State Structural Investigations

The structure and behavior of palladium(II) nitrate complexes in solution can differ significantly from their solid-state counterparts. Palladium(II) is known to be a labile metal ion, meaning its complexes can undergo rapid ligand substitution reactions in solution. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these solution-state structures and dynamics. For example, ¹H NMR has been used to monitor the titration of palladium(II) nitrate complexes with pyridine (B92270) ligands, revealing equilibrium mixtures of cis and trans isomers in solution. acs.org The successful synthesis of various palladium(II) complexes has been confirmed using both ¹H and ¹³C NMR spectroscopy. researchgate.netacademie-sciences.fr

Electrospray Ionization Mass Spectrometry (ESI-MS) provides further insight into the species present in solution. For palladium(II) nitrate complexes, ESI-MS analysis often shows characteristic peaks corresponding to the loss of nitrate ions, such as [M – NO₃⁻]⁺ and [M – 2NO₃⁻]²⁺, confirming the presence of the desired mononuclear palladium species. acs.org

Spectroscopic Fingerprinting for Coordination Environment Analysis

A combination of spectroscopic techniques provides a "fingerprint" that helps to elucidate the coordination environment around the palladium center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups of the ligands and how they are coordinated to the metal. For example, in palladium(II) complexes with phenanthroline-derived ligands, specific bands in the IR spectrum corresponding to the valent fluctuations of C-C and C-N bonds, and deformational fluctuations of C-H bonds, confirm the coordination of the ligand to the palladium ion. uctm.edu

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The formation of a palladium(II) complex is often accompanied by the appearance of new absorption bands or shifts in the bands of the free ligand. The molar absorption coefficient of the complex can be significantly different from that of the ligand, which can be used to study the stoichiometry of the complex in solution. uctm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned previously, ¹H and ¹³C NMR are essential for determining the structure of diamagnetic palladium(II) complexes in solution. acs.orgresearchgate.netacademie-sciences.fr The chemical shifts and coupling constants of the ligand's protons and carbons change upon coordination to the palladium center, providing detailed information about the coordination mode and the symmetry of the complex.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and oxidation state of palladium, which is particularly useful in studying materials derived from palladium nitrate, such as palladium oxides used in catalysis. acs.org

Influence of Anions and Solvent on Coordination Geometry

The coordination geometry and reactivity of palladium(II) complexes are highly sensitive to the nature of the solvent and the anions present in the reaction medium.

The solvent can play a more complex role than simply acting as a medium for the reaction. Strongly coordinating solvents can directly bind to the palladium center, altering the structure of the catalytically active species and thereby changing the selectivity and outcome of a reaction. nih.gov Studies have shown that the coordinating ability of the solvent, rather than just its polarity, is the critical factor. nih.govacs.org For instance, in certain cross-coupling reactions, coordinating solvents can lead to a reversal of chemoselectivity compared to non-coordinating solvents. nih.gov

Spectroscopic and Spectrometric Investigations

Electronic Absorption Spectroscopy for Oxidation State and Complexation Studies

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) region, is a powerful tool for probing the electronic transitions within a molecule, offering information on the oxidation state of the metal center and the nature of its complexation. In the case of palladium(II) compounds, which possess a d⁸ electron configuration, d-d transitions are characteristic features in their electronic spectra.

Studies on palladium(II) in nitric acid solutions have revealed a distinct absorption band associated with d-d transitions around 400 nm. kyoto-u.ac.jp The position and intensity of this band are sensitive to the coordination environment of the palladium ion. As the concentration of nitrate (B79036) ions increases in the solution, a noticeable shift of this absorption maximum to longer wavelengths occurs, accompanied by an increase in absorbance. kyoto-u.ac.jp This phenomenon is indicative of the formation of palladium(II) nitrate complexes.

The observed spectral changes suggest a stepwise complexation process. Initially, in solutions with lower nitrate concentrations, the formation of the mononitrate complex, [Pd(NO₃)]⁺, is inferred. kyoto-u.ac.jp With a further increase in nitrate concentration, the formation of the dinitrate species, Pd(NO₃)₂, which is "Bis(nitrooxy)palladium," is proposed. kyoto-u.ac.jp The analysis of these spectral shifts allows for the determination of the formation constants (β values) for these nitrate complexes. kyoto-u.ac.jp

Table 1: Electronic Absorption Data for Palladium(II) Nitrate Species in Aqueous Solution

| Species | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| [Pd(H₂O)₄]²⁺ | ~380 nm | Low |

| [Pd(NO₃)(H₂O)₃]⁺ | Shifts to longer λ | Increases with [NO₃⁻] |

| Pd(NO₃)₂(H₂O)₂ | Further shift to longer λ | Higher than mononitrate |

Note: The exact values can vary depending on the ionic strength and specific conditions of the solution.

Vibrational Spectroscopy (Infrared and Raman) for Ligand Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in characterizing the ligands attached to a metal center. nih.gov For "Bis(nitrooxy)palladium," these methods are primarily used to identify the coordination mode of the nitrate (NO₃⁻) groups. The nitrate ion can coordinate to a metal in several ways, including as a monodentate, bidentate, or bridging ligand, each giving rise to a unique set of vibrational frequencies.

In the solid state, X-ray crystallography has shown that anhydrous palladium(II) nitrate features unidentate nitrate ligands. wikipedia.org The vibrational spectra would be expected to reflect this coordination. The free nitrate ion (D₃h symmetry) has four fundamental vibrational modes, of which some are degenerate and not all are IR active. Upon coordination to the palladium(II) center, the symmetry is lowered, leading to the splitting of degenerate modes and the appearance of new bands in both the IR and Raman spectra.

While direct and detailed vibrational spectra for pure "Bis(nitrooxy)palladium" are not extensively reported in readily available literature, analysis of related palladium nitrate systems and other metal nitrate complexes allows for a general interpretation. For a monodentate nitrate ligand (C₂v symmetry), one would expect to see distinct stretching frequencies for the coordinated and uncoordinated N-O bonds. Raman spectroscopy is particularly useful for studying such compounds in aqueous solution due to the weak Raman scattering of water. nih.gov DFT calculations can also be employed to simulate the Raman spectra and help in the assignment of the observed vibrational modes. mdpi.com

Table 2: Expected Vibrational Modes for Monodentate Nitrate Ligand in Bis(nitrooxy)palladium

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| ν(N=O) | 1530 - 1480 | Asymmetric stretch of terminal N-O bonds |

| ν(N-O) | 1290 - 1250 | Symmetric stretch of terminal N-O bonds |

| ν(N-O) | 1030 - 970 | Stretch of coordinated N-O bond |

| δ(O-N-O) | 810 - 780 | Bending mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Behavior of Related Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure and dynamics of molecules in solution. However, for "Bis(nitrooxy)palladium" itself, obtaining high-resolution NMR spectra can be challenging. The palladium nucleus (¹⁰⁵Pd) is a quadrupole nucleus, which can lead to broad signals. Furthermore, the paramagnetic nature of any potential impurities or decomposition products could also lead to signal broadening.

Despite these challenges, NMR spectroscopy has been successfully applied to study a variety of diamagnetic palladium(II) complexes, providing valuable insights that can be extrapolated to understand the potential solution behavior of "Bis(nitrooxy)palladium." ucsd.edunih.gov For instance, ³¹P NMR is extensively used to characterize palladium-phosphine complexes, and ¹H and ¹³C NMR are used to study the organic ligands. ucsd.edu

In the context of "Bis(nitrooxy)palladium," NMR could potentially be used to study ligand exchange reactions in solution. For example, the addition of other coordinating ligands could be monitored to understand the lability of the nitrate groups. The chemical shifts of the ligand nuclei would be sensitive to their coordination to the palladium center. However, the dynamic nature of such equilibria could lead to averaged signals or complex spectral features. nih.gov

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of fragmentation patterns. For "Bis(nitrooxy)palladium," mass spectrometry can be used to confirm the molecular identity of the compound and its various solvated or complexed forms.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of coordination complexes, as they can often transfer the intact complex into the gas phase. ESI-MS has been utilized in the characterization of palladium species originating from palladium(II) nitrate solutions. rsc.org

In mechanistic studies of reactions involving "Bis(nitrooxy)palladium," mass spectrometry can be a powerful tool for identifying reaction intermediates. By analyzing the reaction mixture at different time points, it may be possible to detect and characterize transient palladium-containing species, providing crucial evidence for a proposed reaction mechanism. Tandem mass spectrometry (MS/MS) can further aid in the structural characterization of these species by inducing fragmentation and analyzing the resulting daughter ions. nih.gov

X-ray Absorption Fine Structure (XAFS) for Local Coordination Environment

X-ray Absorption Fine Structure (XAFS) is a synchrotron-based technique that provides information about the local geometric and/or electronic structure around a specific element. The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For "Bis(nitrooxy)palladium," XAFS is an ideal technique for determining the local coordination environment of the palladium atoms, both in solid-state and in solution. acs.org The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can confirm the +2 oxidation state of palladium.

The EXAFS region provides quantitative information about the number, type, and distance of the neighboring atoms. acs.org By analyzing the EXAFS spectrum of "Bis(nitrooxy)palladium," it is possible to determine the Pd-O bond lengths and the coordination number of the palladium center. This information is crucial for understanding the precise structure of the complex, especially in non-crystalline samples or in solution where diffraction methods are not applicable. For example, XAFS has been used to characterize the palladium environment in catalysts prepared from palladium nitrate precursors. acs.org

Table 3: Information Obtainable from XAFS for Bis(nitrooxy)palladium

| XAFS Region | Information Provided |

| XANES | Oxidation state of Palladium (Pd(II))Coordination geometry (e.g., square planar) |

| EXAFS | Pd-O bond distancesCoordination numberIdentity of neighboring atoms (O from NO₃) |

Theoretical and Computational Studies of Bis Nitrooxy Palladium Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for the electronic structure calculations of transition metal complexes due to its balance of computational cost and accuracy. For bis(nitrooxy)palladium, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern its reactivity.

DFT studies on related palladium(II) complexes with nitrogen-donor ligands have demonstrated the utility of this approach in understanding their chemical behavior. nih.gov The choice of functional and basis set is crucial for obtaining reliable results. For palladium complexes, hybrid functionals such as B3LYP are often employed in conjunction with basis sets that include effective core potentials for the palladium atom, like the Stuttgart/Dresden (SDD) basis set. biointerfaceresearch.com

Key research findings from analogous systems include:

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. In palladium(II) complexes, the HOMO is typically centered on the palladium d-orbitals, while the LUMO may have significant contributions from the ligands. The energy gap between the HOMO and LUMO provides an estimate of the molecule's stability and reactivity.

Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom. In a hypothetical bis(nitrooxy)palladium molecule, the palladium atom is expected to carry a significant positive charge, while the oxygen and nitrogen atoms of the nitrooxy ligands would be negatively charged. This charge distribution influences the molecule's electrostatic interactions and susceptibility to nucleophilic or electrophilic attack.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on bis(nitrooxy)palladium, based on typical values for palladium(II) complexes.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Partial Charge on Pd | +0.8 e |

| Partial Charge on O (avg) | -0.6 e |

| Partial Charge on N (avg) | +0.4 e |

Energetic Analysis of Metal-Ligand Bonding Interactions

The stability of bis(nitrooxy)palladium is determined by the strength of the palladium-ligand bonds. Computational methods can quantify these interactions, providing insights into the nature of the chemical bonds.

Energy Decomposition Analysis (EDA) is a powerful tool for breaking down the total interaction energy between the metal center and its ligands into physically meaningful components:

Electrostatic Interaction: The attraction between the positively charged palladium ion and the negatively charged nitrooxy ligands.

Pauli Repulsion: The destabilizing interaction arising from the overlap of filled orbitals.

Orbital Interaction (Covalent Contribution): The stabilizing effect of electron sharing between the metal and ligands. This can be further divided into contributions from different types of orbitals (σ, π).

In related palladium(II) complexes, the metal-ligand bonding is typically found to have significant contributions from both electrostatic and covalent interactions. The nitrooxy ligand can coordinate to the palladium center in different ways, which would affect the bonding energetics. For instance, it can act as a monodentate or bidentate ligand. researchgate.net

A hypothetical energy decomposition analysis for the Pd-O bond in bis(nitrooxy)palladium is presented in the table below.

| Interaction Component | Energy (kcal/mol) (Hypothetical) |

| Electrostatic | -150 |

| Pauli Repulsion | +120 |

| Orbital Interaction | -80 |

| Total Interaction | -110 |

Computational Modeling of Coordination Environments and Isomerism

Bis(nitrooxy)palladium can potentially exist in different coordination geometries and as various isomers. Computational modeling can predict the most stable structures by comparing their relative energies. For a square planar palladium(II) center, several isomers of a bis(nitrooxy)palladium complex are possible, depending on the orientation of the nitrooxy ligands.

DFT calculations can be used to optimize the geometries of these different isomers and calculate their energies. The isomer with the lowest calculated energy is predicted to be the most stable. In palladium(II) complexes with two bidentate ligands, cis and trans isomers are often possible. Studies on similar complexes have shown that the relative stability of these isomers can be influenced by steric and electronic factors. nih.gov

For bis(nitrooxy)palladium, if the nitrooxy ligands act as monodentate ligands, cis and trans isomers would be expected. If they behave as bidentate ligands, a different set of isomeric possibilities would arise. Computational studies on palladium(II) complexes with pyridine (B92270) ligands and nitrate (B79036) counter-ions have provided insights into the preferred coordination geometries. acs.org

The following table shows a hypothetical comparison of the relative energies of cis and trans isomers of a monodentate bis(nitrooxy)palladium complex.

| Isomer | Relative Energy (kcal/mol) (Hypothetical) |

| cis | 0.0 |

| trans | +2.5 |

Elucidation of Reaction Pathways and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For bis(nitrooxy)palladium, this could involve studying its decomposition pathways or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the transition states that connect reactants to products.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This approach has been successfully applied to study the reaction mechanisms of various palladium-catalyzed reactions. mdpi.com

For instance, the thermal decomposition of bis(nitrooxy)palladium could be modeled to understand how it breaks down and what products are formed. Computational studies on the thermal analysis of other palladium complexes have shown that they often decompose in a stepwise manner, with the loss of ligands at specific temperatures. mdpi.com

A hypothetical reaction pathway for the initial step of decomposition could involve the cleavage of a Pd-O bond. DFT calculations could be used to locate the transition state for this bond-breaking event and determine the associated activation energy.

A simplified data table illustrating the kind of energetic information that could be obtained for a hypothetical reaction pathway is provided below.

| Species | Relative Energy (kcal/mol) (Hypothetical) |

| Reactant | 0.0 |

| Transition State | +25.0 |

| Product | -10.0 |

Catalytic Applications and Chemical Transformations Facilitated by Palladium Ii Nitrate

Oxidative C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and palladium(II) nitrate (B79036) has emerged as a key player in this field. It facilitates the conversion of typically inert C-H bonds into valuable functional groups, often with high selectivity and efficiency.

Aerobic C-H Oxygenation (Acetoxylation, Alkoxylation, Hydroxylation)

Palladium(II) nitrate is an effective catalyst for the aerobic oxidative functionalization of C-H bonds, introducing oxygen-containing moieties such as acetoxy, alkoxy, and hydroxyl groups. These reactions typically utilize molecular oxygen as the terminal oxidant, making them environmentally benign. While specific examples directly employing palladium(II) nitrate as the primary catalyst for these transformations are part of broader palladium(II)-catalyzed methodologies, its role as a precursor to the active catalytic species is well-established. The in-situ formation of catalytically active palladium species from palladium(II) nitrate is a common strategy in these oxygenation reactions.

The general mechanism for these transformations involves the palladium(II) catalyst coordinating to the substrate, followed by C-H bond activation to form a palladacycle intermediate. Subsequent oxidative addition of the oxygen source and reductive elimination yields the desired oxygenated product and regenerates the active palladium catalyst.

Directed C-H Functionalization Strategies

In directed C-H functionalization, a directing group on the substrate guides the palladium catalyst to a specific C-H bond, ensuring high regioselectivity. Palladium(II) nitrate can be employed as the catalyst or catalyst precursor in these reactions. For instance, palladium(II)-catalyzed remote meta-C-H olefination of aromatic tertiary amines has been achieved with high selectivity. nih.gov This was accomplished using a specially designed template, demonstrating that the conformation of the substrate is a critical factor in template-assisted remote C-H functionalization. nih.gov

These strategies are invaluable for the synthesis of complex molecules, as they allow for the precise installation of functional groups at positions that would be difficult to access through traditional methods.

Palladium-Catalyzed C-H Nitration Reactions

Palladium(II) nitrate is a key reagent for the nitration of C-H bonds. As a solution in nitric acid, it catalyzes the conversion of alkenes to dinitrate esters. wikipedia.org This transformation is a direct and efficient method for introducing nitro groups into organic molecules. The reaction proceeds via the addition of the palladium(II) species and a nitrate group across the double bond, followed by further reaction to yield the dinitrate product. This method provides a valuable alternative to traditional nitration methods, which often require harsh conditions and can suffer from poor selectivity.

Cross-Coupling Reactions as a Precursor or Active Catalyst Component

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org Palladium(II) nitrate often serves as a precursor to the active Pd(0) catalyst required for these transformations or is a component of the catalytic system. chemimpex.comsigmaaldrich.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nobelprize.org Palladium(II) nitrate can be used as a precursor to the active Pd(0) catalyst needed for this reaction. sigmaaldrich.com The catalytic cycle typically begins with the reduction of the Pd(II) precursor to Pd(0), which then undergoes oxidative addition with the organohalide. Subsequent transmetalation with the organoboron species and reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. nobelprize.org

Table 1: Examples of Palladium(II) Nitrate in Suzuki-Miyaura Coupling

| Organohalide | Organoboron Compound | Product | Catalyst System | Reference |

| Aryl Halide | Arylboronic Acid | Biaryl | Pd(NO₃)₂ / Ligand | sigmaaldrich.com |

| Vinyl Halide | Vinylboronic Acid | Diene | Pd(NO₃)₂ / Ligand | sigmaaldrich.com |

This table is illustrative and represents the general application of palladium(II) nitrate as a precursor in Suzuki-Miyaura couplings.

Heck Coupling

The Heck coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. sigmaaldrich.com Palladium(II) nitrate can serve as a precursor for the preparation of supported palladium catalysts used in Heck reactions. For example, it has been used to prepare a palladium catalyst supported on vertically aligned multi-walled carbon nanotubes for microwave-assisted Heck reactions. sigmaaldrich.comsigmaaldrich.com

The reaction mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst. nobelprize.org

Table 2: Examples of Palladium(II) Nitrate as a Precursor in Heck Coupling

| Unsaturated Halide | Alkene | Product | Catalyst System | Reference |

| p-Iodonitrobenzene | Styrene | Substituted Stilbene | Pd(NO₃)₂-derived supported catalyst | sigmaaldrich.comsigmaaldrich.com |

| p-Iodonitrobenzene | Ethyl acrylate | Substituted Cinnamate | Pd(NO₃)₂-derived supported catalyst | sigmaaldrich.comsigmaaldrich.com |

This table showcases specific examples where palladium(II) nitrate was used to create the catalyst for Heck reactions.

Sonogashira Coupling

The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Palladium(II) nitrate is recognized as a suitable palladium source for catalyzing Sonogashira reactions. sigmaaldrich.com

The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium(0) active species, which can be generated in situ from a Pd(II) precursor like palladium(II) nitrate, undergoes oxidative addition with the aryl or vinyl halide. wikipedia.orglibretexts.org Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final cross-coupled product and regenerates the palladium(0) catalyst. libretexts.org

While traditional Sonogashira reactions often require phosphine (B1218219) ligands and copper co-catalysts, modern variations aim for milder, copper-free conditions. organic-chemistry.orggoogle.com Palladium(II) nitrate, in conjunction with appropriate ligands, can be employed in these systems. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high efficiency in Sonogashira couplings. wikipedia.org The choice of the palladium precursor can significantly influence the reaction's performance. nih.gov

Table 1: Key Features of Palladium-Catalyzed Sonogashira Coupling

| Feature | Description | Source(s) |

| Reaction Type | Cross-coupling | wikipedia.org |

| Bond Formed | Carbon-carbon (sp²-sp) | wikipedia.org |

| Reactants | Terminal alkyne, Aryl/Vinyl halide | wikipedia.org |

| Catalyst | Palladium complex (e.g., from Pd(NO₃)₂) | organic-chemistry.orgsigmaaldrich.com |

| Co-catalyst | Often Copper(I) salt (e.g., CuI) | wikipedia.org |

| Base | Amine (e.g., piperidine, triethylamine) | wikipedia.orglibretexts.org |

Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide (like a triflate) and an amine. wikipedia.orgnumberanalytics.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org Palladium(II) nitrate is listed as a suitable catalyst precursor for this transformation. sigmaaldrich.com

The catalytic cycle is generally understood to begin with the oxidative addition of the aryl halide to a palladium(0) complex, which can be formed from a Pd(II) source. numberanalytics.com This is followed by the formation of a palladium-amide complex through reaction with the amine in the presence of a base. numberanalytics.com The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst. numberanalytics.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. mit.edu Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle. mit.edu Different generations of catalyst systems have been developed to couple a wide variety of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents, with various aryl partners. wikipedia.orgorganic-chemistry.org

Other Carbon-Carbon Bond Forming Reactions

Beyond the Sonogashira and Buchwald-Hartwig reactions, palladium(II) nitrate serves as a catalyst or precursor for a variety of other crucial carbon-carbon bond-forming reactions. sigmaaldrich.comiupac.org These transformations are fundamental to the construction of complex organic molecules from simpler building blocks. iupac.orgnih.gov

One of the most notable examples is the Heck reaction , which involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. iupac.org Palladium(II) nitrate has been identified as a precursor for catalysts used in microwave-assisted Heck reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlabshake.com

Other significant palladium-catalyzed cross-coupling reactions for which palladium(II) nitrate can be a precursor include:

Suzuki-Miyaura Coupling: Couples an organoboron compound with an aryl or vinyl halide. sigmaaldrich.com

Stille Coupling: Couples an organotin compound with an organohalide. sigmaaldrich.comlibretexts.org

Hiyama Coupling: Involves the coupling of an organosilicon compound with an organic halide. sigmaaldrich.com

Negishi Coupling: Uses an organozinc reagent to couple with an organic halide. sigmaaldrich.com

These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The versatility of palladium catalysis, supported by precursors like palladium(II) nitrate, allows for the strategic formation of Csp²-Csp² and Csp²-Csp bonds. libretexts.org

Hydrogenation and Related Reduction Reactions

Palladium(II) nitrate is an effective catalyst and precursor for hydrogenation and other reduction reactions. sigmaaldrich.comalfachemic.com Palladium-based catalysts are widely used for the addition of hydrogen across double and triple bonds in alkenes and alkynes, a process known as catalytic hydrogenation. masterorganicchemistry.com

Palladium(II) nitrate has been specifically cited as a catalyst for:

The selective hydrogenation of 1-heptyne (B1330384) and naphthalene. sigmaaldrich.comfishersci.casigmaaldrich.com

The gas-phase hydrogenation of crotonaldehyde. sigmaaldrich.comlabshake.com

The hydrogenation of acetylene. sigmaaldrich.comlabshake.comfishersci.casigmaaldrich.com

In these reactions, palladium(II) nitrate is typically used to prepare a supported heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium on titania (Pd/TiO₂). sigmaaldrich.comsigmaaldrich.commasterorganicchemistry.com The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both hydrogen gas and the unsaturated organic molecule onto the surface of the palladium metal. masterorganicchemistry.com The H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the organic substrate, typically resulting in a syn-addition. masterorganicchemistry.com

Furthermore, palladium(II) nitrate is implicated in the catalytic reduction of other functional groups. For example, catalysts derived from it are used for the reduction of nitroarenes to amines. nih.gov It is also studied in the context of nitrite (B80452) hydrogenation, a reaction relevant to water purification, where the competitive adsorption of nitrite and hydrogen on the palladium surface is a key factor. nih.gov

Polymerization and Copolymerization Reactions

Palladium(II) nitrate and its derivatives play a role in the field of polymer chemistry, particularly in catalytic addition polymerization. princeton.edu This type of polymerization involves the joining of monomers without the loss of any atoms, with the polymer backbone being formed by the conversion of double bonds into single bonds. princeton.edu

A notable application is the palladium-catalyzed addition polymerization of norbornene-type monomers. princeton.edu This process, initiated by specific palladium complexes, leads to polymers with highly rigid backbones, which imparts properties like very high glass transition temperatures. princeton.edu These materials find use in specialized applications, such as dielectrics in the microelectronics industry. princeton.edu

While palladium(II) nitrate itself may not be the direct initiator, it serves as a precursor for synthesizing the active palladium catalyst complexes. Additionally, research has explored the use of porous organic polymers as supports for palladium nanoparticles, for which palladium(II) nitrate can be the palladium source. nih.gov These supported catalysts demonstrate high efficiency and recyclability in various reactions, bridging the gap between homogeneous and heterogeneous catalysis and offering sustainable solutions in polymer and materials science. nih.gov

Role in Advanced Catalyst Precursor Systems

Palladium(II) nitrate is widely recognized as an important precursor for the synthesis of a variety of advanced palladium-based catalyst systems. sigmaaldrich.comsamaterials.com Its solubility in water and dilute nitric acid, and its thermal decomposition to palladium oxide, make it a convenient starting material for preparing both homogeneous and heterogeneous catalysts. wikipedia.orgsamaterials.com

The performance of a final catalyst can be significantly influenced by the choice of the palladium precursor. A study comparing palladium(II) nitrate, palladium chloride, and tetraammine dichloropalladium for preparing catalysts for the oxidation of volatile organic compounds (VOCs) found that palladium(II) nitrate was the most suitable precursor. mdpi.com The catalyst derived from palladium(II) nitrate exhibited the best catalytic activity, which was attributed to the absence of chloride species that can poison the catalyst and promote the aggregation of palladium particles. mdpi.com

A key application of palladium(II) nitrate as a precursor is in the formation of palladium nanocatalysts. sigmaaldrich.commdpi.com These materials are of immense interest due to their high surface-area-to-volume ratio and unique electronic properties, which often lead to enhanced catalytic activity and selectivity compared to bulk materials. nih.gov

Palladium(II) nitrate is used as a reactant for the preparation of:

Platinum-palladium/carbon alloy nanocatalysts , which are used in fuel cells for the methanol-tolerant oxygen reduction reaction. sigmaaldrich.comsigmaaldrich.comlabshake.comfishersci.casigmaaldrich.com

Palladium nanoparticles supported on various materials , such as silica (B1680970) (SiO₂), titania (TiO₂), and carbon nanotubes. sigmaaldrich.comsigmaaldrich.comlabshake.com

Palladium nanoclusters supported on hydroxyapatite , used for the hydrolysis of ammonia-borane. sigmaaldrich.comsigmaaldrich.com

One method for synthesizing palladium nanoparticles is the sonochemical reduction of a palladium(II) nitrate solution. acs.orgresearchgate.netnih.gov This technique uses ultrasonic irradiation to induce the reduction of Pd(II) ions to metallic palladium (Pd(0)), often in the presence of a reducing agent like ethylene (B1197577) glycol and a stabilizing agent such as poly(vinylpyrrolidone) (PVP). acs.orgnih.gov The resulting nanoparticle suspensions can be stable for extended periods. researchgate.net

Table 2: Examples of Nanocatalysts Prepared from Palladium(II) Nitrate

| Nanocatalyst System | Support/Matrix | Method of Preparation (Example) | Application | Source(s) |

| Pd Nanoparticles | Poly(vinylpyrrolidone) (PVP) / Ethylene Glycol | Sonochemical Reduction | General Catalysis | acs.orgnih.gov |

| Pt-Pd Alloy Nanocatalyst | Carbon | Co-reduction | Fuel Cells (Oxygen Reduction) | sigmaaldrich.comsigmaaldrich.comfishersci.ca |

| Pd/SiO₂ | Silica | Impregnation/Reduction | Sinter-resistant catalyst | sigmaaldrich.comlabshake.com |

| Pd/CNT | Carbon Nanotubes | Impregnation/Reduction | Heck Reactions | sigmaaldrich.comsigmaaldrich.comlabshake.com |

| Pd/HAP | Hydroxyapatite | Impregnation/Reduction | Hydrolysis of Ammonia-Borane | sigmaaldrich.comsigmaaldrich.com |

Doping and Material Modification for Enhanced Catalysis

The efficacy of heterogeneous catalysts is intrinsically linked to the properties of the support material and the dispersion of the active metallic phase. Bis(nitrooxy)palladium, more commonly known as palladium(II) nitrate, serves as a crucial precursor for the doping and modification of various materials to create highly active and selective palladium catalysts. The use of palladium(II) nitrate in catalyst preparation, often through impregnation techniques, allows for the controlled introduction of palladium onto a wide array of supports. This process is fundamental to enhancing the catalytic performance in numerous chemical transformations by influencing the metal particle size, dispersion, and interaction with the support.

The modification of catalyst supports with palladium(II) nitrate is a versatile strategy to tailor the catalyst's properties for specific applications. Techniques such as incipient wetness impregnation are widely employed, where a solution of palladium(II) nitrate is used to fill the pores of a support material. numberanalytics.comnumberanalytics.com Subsequent drying and calcination or reduction steps decompose the nitrate salt to leave behind finely dispersed palladium or palladium oxide nanoparticles on the support surface. ufl.edu This method has been successfully applied to a variety of supports, including alumina (B75360), carbon-based materials, and silica, to generate catalysts for reactions ranging from hydrogenation to oxidation and cross-coupling reactions. acs.orgmdpi.comdntb.gov.ua

Doping of Support Materials

The introduction of palladium onto support materials via a palladium(II) nitrate precursor is a common method for preparing supported palladium catalysts. The choice of support and the preparation conditions, such as the pH of the impregnation solution and calcination temperature, play a significant role in the final catalytic properties.

For instance, palladium catalysts supported on alumina (Al2O3) are widely used in industrial processes. The preparation can involve the impregnation of γ-Al2O3 with an aqueous solution of palladium(II) nitrate. google.com The concentration of the palladium nitrate solution and subsequent thermal treatments are critical parameters that determine the size and distribution of the resulting palladium particles on the alumina surface, which in turn affects the catalytic activity and selectivity. google.com

Carbon-based materials are another important class of supports. Nitrogen-doped carbon foam, for example, has been decorated with palladium nanoparticles using a palladium nitrate solution. mdpi.com The nitrogen-doped carbon structure provides beneficial properties for the catalysts by creating favorable circumstances for the growth of the catalytic metal particles, thereby reducing their size and enhancing efficiency. mdpi.com Similarly, carbon nanotubes (CNTs) have been impregnated with palladium nitrate to create catalysts where electronic metal-support interactions can be tuned by controlling the oxygen-containing functional groups on the carbon surface. ufl.edu

The following table summarizes the preparation and characteristics of palladium catalysts doped on different supports using palladium(II) nitrate.

| Support Material | Preparation Method | Pd Precursor | Resulting Catalyst | Average Pd Particle Size (nm) | Application | Reference |

| γ-Alumina | Incipient Wetness Impregnation | Palladium(II) nitrate solution | 0.5 wt% Pd/Al2O3 | Not specified | Selective Hydrogenation | google.com |

| γ-Alumina | Multistep Incipient Wetness Impregnation | Tetraamminepalladium(II) nitrate solution | 2 wt% Pd/Al2O3 | 5.8 ± 2.2 | Methane Oxidation | acs.org |

| Nitrogen-doped Carbon Foam | Impregnation | Palladium(II) nitrate solution | Pd/CF | Not specified | Nitrobenzene Hydrogenation | mdpi.com |

| Carbon Nanotubes | Incipient Wetness Impregnation | Palladium(II) nitrate solution | Pd/CNT | 4.14 | Cinnamaldehyde Hydrogenation | ufl.edu |

Material Modification for Bimetallic and Advanced Catalysts

Palladium(II) nitrate is also instrumental in the synthesis of more complex catalytic systems, such as bimetallic catalysts and catalysts with modified support surfaces. These modifications are aimed at further enhancing catalytic activity, selectivity, and stability.

Bimetallic catalysts, where palladium is combined with another metal, often exhibit synergistic effects. The preparation of these materials can involve the co-impregnation of palladium(II) nitrate and a salt of the second metal, or the sequential deposition of the metals. For example, bimetallic palladium-indium catalysts supported on alumina have shown high activity and selectivity for the reduction of nitrates in water. acs.orgresearchgate.net The presence of indium, introduced from an indium salt, alongside palladium from palladium(II) nitrate, creates active sites that facilitate the catalytic conversion of nitrate to nitrogen. acs.org Similarly, tin has been used to promote palladium catalysts for the same application. researchgate.net

Modification of the support material itself prior to or during palladium deposition can also lead to enhanced catalytic performance. For instance, the inner surface of halloysite (B83129) nanotubes (HNTs), a type of clay mineral, has been functionalized with amine groups to better anchor palladium nanoparticles. mdpi.com The use of a palladium precursor in the subsequent impregnation step leads to highly dispersed palladium nanoparticles confined within the nanotubes, resulting in a catalyst with superior performance in hydrogenation reactions. mdpi.com In another approach, silica-coated magnetic nanoparticles have been used as a support for indium-decorated palladium nanoparticles, creating a magnetically recoverable catalyst for nitrate degradation. rsc.org

The table below provides examples of material modification using palladium(II) nitrate to create advanced catalytic systems.

| Catalyst System | Support Modification | Second Metal/Promoter | Preparation Highlights | Catalytic Application | Key Finding | Reference |

| In-on-Pd NPs | Activated Carbon | Indium | Deposition of Indium on pre-formed Pd nanoparticles. | Nitrate Reduction | Volcano-shape dependence of activity on Indium coverage. >95% selectivity to N2. | acs.org |

| Pd-In/nFe3O4@SiO2 | Amine-functionalized silica shell on magnetite | Indium | Pd nanoparticles deposited on amine-functionalized magnetic support, followed by Indium deposition. | Nitrate Degradation | Magnetically recoverable catalyst with high stability and reusability. | rsc.org |

| Pd/HNTA | Amine-functionalized lumen of Halloysite Nanotubes | None | Pd nanoparticles immobilized within the amine-modified inner channels of HNTs. | Furfural and Nitrobenzene Hydrogenation | Superior catalytic performance due to controlled Pd nanoparticle dispersion and modified microenvironment. | mdpi.com |

| Pd-Sn/Al2O3 | Alumina | Tin | Impregnation of a parent Pd/Al2O3 catalyst with a tin chloride solution. | Nitrate Removal | Promoting effect of tin on the catalytic activity of palladium. | researchgate.net |

Reaction Mechanisms and Mechanistic Pathways in Palladium Ii Nitrate Catalysis

Catalytic Cycle Elucidation through Stoichiometric and Kinetic Studies

The elucidation of the catalytic cycle involving bis(nitrooxy)palladium primarily relies on detailed stoichiometric and kinetic investigations. These studies provide insights into the elementary steps of the reaction, the rate-determining step, and the nature of the active catalytic species.

A common mechanistic framework for many palladium-catalyzed reactions is the Pd(0)/Pd(II) catalytic cycle. uu.nl Stoichiometric reactions are often designed to isolate and study individual steps of this proposed cycle. For instance, the reaction of a stable Pd(II) precursor, such as bis(nitrooxy)palladium, with a substrate can be monitored to understand the initial steps of the catalytic process. Similarly, the reactions of proposed Pd(0) intermediates can be studied to confirm their competency in the catalytic cycle.

Kinetic studies, which involve measuring reaction rates under varying concentrations of reactants, catalysts, and additives, are instrumental in determining the rate law of the reaction. The form of the rate law can provide strong evidence for the involvement of certain species in the rate-determining step. For example, a first-order dependence on the palladium concentration suggests that a mononuclear palladium complex is involved in the rate-limiting step. researchgate.net Conversely, a more complex kinetic profile might indicate the involvement of dimeric or higher-order palladium species, or the existence of off-cycle equilibria. researchgate.net

In the context of cross-coupling reactions, kinetic analysis has been used to distinguish between different mechanistic proposals and to identify the resting state of the catalyst. researchgate.net For example, in some palladium-catalyzed couplings, the oxidative addition of an aryl halide to a Pd(0) species is the rate-determining step, while in others, transmetalation or reductive elimination may be rate-limiting. uea.ac.ukuu.nl By systematically varying the substrates and ligands, a detailed picture of the energy landscape of the catalytic cycle can be constructed.

A study on the palladium-catalyzed cross-coupling of aryl halides and terminal alkynes demonstrated the power of studying elementary reactions independently to understand a synergistic bimetallic catalytic process. uea.ac.uk This approach allowed for the identification of balanced kinetics between the two palladium catalytic cycles, revealing how and when each reagent enters the catalytic cycle. uea.ac.uk

The following table summarizes the key approaches in stoichiometric and kinetic studies for elucidating catalytic cycles involving palladium(II) nitrate (B79036).

| Study Type | Objective | Key Findings |

| Stoichiometric Reactions | Isolate and characterize individual steps of the catalytic cycle. | Confirmation of the competency of proposed intermediates. |

| Identify stable and observable palladium species. | Characterization of pre-catalysts and resting states. | |

| Kinetic Studies | Determine the reaction rate law. | Elucidation of the rate-determining step. |

| Investigate the effect of reactant and catalyst concentrations. | Understanding the order of the reaction with respect to each component. | |

| Analyze the influence of additives and ligands. | Revealing the role of co-catalysts and modifiers on the reaction rate. |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for validating proposed catalytic cycles. In catalysis involving bis(nitrooxy)palladium, a variety of palladium species can be formed, and their identification provides a molecular-level understanding of the reaction mechanism.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for identifying and characterizing these transient species. For example, NMR spectroscopy can be used to follow the transformation of the initial palladium(II) precursor into various intermediates throughout the reaction. acs.org

In many palladium-catalyzed reactions, Pd(II) intermediates are key players. These can include complexes where the substrates are coordinated to the palladium center. The nature of the ligands coordinated to the palladium(II) ion significantly influences the stability and reactivity of these intermediates. nih.govresearchgate.net

While the Pd(0)/Pd(II) cycle is common, studies have also revealed the involvement of other oxidation states. For instance, the formation of dinuclear Pd(I) complexes has been observed in the reduction of Pd(II) species, particularly with bulky phosphine (B1218219) ligands. nih.gov These Pd(I) dimers can act as highly active pre-catalysts in various cross-coupling reactions. nih.gov The characterization of such species has been crucial in understanding that the reduction of Pd(II) does not always lead directly to Pd(0). nih.gov

The systematic study of the reaction between a palladium precursor, ligands, and substrates under stoichiometric conditions can lead to the isolation and crystallographic characterization of key intermediates, providing definitive structural proof. slideshare.net For example, allylic palladium complexes have been synthesized and characterized to model the nucleophilic attack step in catalytic allylic alkylation reactions. slideshare.net

A summary of common reactive intermediates in palladium catalysis is provided in the table below.

| Intermediate Type | Oxidation State | Characterization Techniques | Role in Catalysis |

| Palladium(II) Complexes | +2 | NMR, IR, X-ray Crystallography | Active species in oxidative addition, transmetalation, and migratory insertion. acs.org |

| Palladium(0) Complexes | 0 | NMR, X-ray Crystallography | Key species for oxidative addition in cross-coupling reactions. uu.nl |

| Palladium(I) Dimers | +1 | NMR, X-ray Crystallography | Highly active pre-catalysts in some cross-coupling reactions. nih.gov |

| Palladacycles | +2 | NMR, X-ray Crystallography | Intermediates in C-H activation reactions. researchgate.net |

Isotopic Labeling Investigations for Atom Tracing

Isotopic labeling is a powerful and precise technique for tracing the path of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. acs.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁵N for ¹⁴N), the fate of that atom can be followed using techniques like mass spectrometry and NMR spectroscopy.

In the context of catalysis with bis(nitrooxy)palladium, isotopic labeling can be employed to:

Elucidate rearrangement mechanisms: By labeling different parts of a substrate molecule, it is possible to determine if and how atoms or functional groups migrate during the catalytic process.

Distinguish between intermolecular and intramolecular pathways: Crossover experiments, where a mixture of labeled and unlabeled reactants is used, can reveal whether fragments are exchanged between molecules. acs.org

Probe the mechanism of bond activation: Kinetic isotope effect (KIE) studies, which compare the reaction rates of labeled and unlabeled substrates, can indicate whether a particular bond is broken in the rate-determining step. acs.org

For example, the use of ¹³CO₂ in palladium-catalyzed carboxylation reactions has been instrumental in confirming the direct incorporation of carbon dioxide into the organic substrate and in studying the mechanism of CO₂ insertion into palladium-carbon bonds. Similarly, ¹⁵N labeling can be used to track the fate of the nitrooxy ligands from bis(nitrooxy)palladium, determining whether they remain coordinated to the palladium center or are incorporated into the products or byproducts.

Deuterium labeling is frequently used to study C-H bond activation steps. A significant KIE (kH/kD > 1) upon replacing a C-H bond with a C-D bond provides strong evidence that this bond is cleaved in the rate-determining step of the reaction. acs.org

The table below illustrates the application of different isotopes in mechanistic studies of palladium catalysis.

| Isotope | Application | Information Gained |

| ¹³C | Labeling of organic substrates or CO₂. | Tracing carbon backbones, understanding skeletal rearrangements, and confirming CO₂ incorporation. |

| ²H (D) | Labeling of C-H bonds. acs.org | Determining if C-H bond cleavage is rate-limiting through kinetic isotope effects. |

| ¹⁵N | Labeling of nitrogen-containing substrates or ligands. | Tracking the fate of nitrogen atoms and understanding the role of nitrogen-based ligands. |

| ¹⁸O | Labeling of oxygen-containing substrates or oxidants. | Elucidating the mechanism of oxidation reactions and the source of oxygen atoms in the product. |

Influence of Solvent Polarity and Additives on Reaction Pathways and Active Species

The choice of solvent and the presence of additives can have a profound impact on the course of a palladium-catalyzed reaction, often by influencing the nature of the active catalytic species and the stability of intermediates and transition states.

Solvent Polarity:

The polarity of the solvent can significantly affect reaction rates and selectivities. In general:

Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through polar pathways. For example, oxidative addition reactions that proceed via a nucleophilic displacement mechanism are often faster in polar solvents.

Nonpolar solvents may favor less polar transition states. In some cases, changing the solvent from polar to nonpolar can even switch the chemoselectivity of a reaction. For instance, in the Suzuki coupling of substrates with both a chloro and a triflate group, selectivity for the C-Cl bond is observed in nonpolar solvents, while selectivity for the C-OTf bond is favored in polar solvents.

Solvent Coordination:

Coordinating solvents can directly interact with the palladium center, altering its reactivity and steric environment. A coordinating solvent can occupy a vacant coordination site on the palladium, potentially inhibiting substrate binding or promoting a different reaction pathway. In some cases, solvent coordination can even invert the selectivity of oxidative addition.

Additives:

Additives such as salts, bases, and acids can play multiple roles in palladium catalysis:

Bases are often required to neutralize acidic byproducts or to facilitate deprotonation steps.

Salts , particularly halides, can coordinate to the palladium center to form anionic palladium complexes. These anionic species can exhibit different reactivity and selectivity compared to their neutral counterparts.

Acids can influence ligand dissociation and protonation equilibria, thereby affecting the concentration and nature of the active catalyst. acs.org

The following table summarizes the effects of solvent polarity and additives on palladium-catalyzed reactions.

| Factor | Influence on Reaction Pathway | Example |

| Solvent Polarity | Stabilizes polar intermediates and transition states, affecting reaction rates and selectivity. | Increased rate of nucleophilic displacement oxidative addition in polar solvents. |

| Solvent Coordination | Alters the electronic and steric properties of the palladium center, potentially inverting selectivity. | Preferential reaction at a triflate over a chloride in the presence of a coordinating solvent. |

| Additives (e.g., Halides) | Can form anionic palladium complexes with different reactivity and selectivity. | Altered chemoselectivity in cross-coupling reactions. |

Palladium Redox Cycling Involving Pd(II) and Higher/Lower Oxidation States

The catalytic activity of palladium compounds, including bis(nitrooxy)palladium, is often rooted in the ability of palladium to cycle through different oxidation states. The most common redox cycle in palladium catalysis involves the Pd(II) and Pd(0) states. uu.nl

The canonical Pd(0)/Pd(II) cycle typically involves:

Oxidative Addition: A Pd(0) species reacts with a substrate (e.g., an aryl halide) to form a Pd(II) intermediate. uu.nl

Transmetalation (in cross-coupling): The Pd(II) intermediate reacts with an organometallic reagent, exchanging a ligand for an organic group. uu.nl

Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the coupled product, regenerating the Pd(0) catalyst. uu.nl

Furthermore, catalytic cycles involving Pd(II) and Pd(IV) have been proposed, particularly in oxidation reactions and C-H functionalization. In such a cycle, a Pd(II) intermediate is oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. The use of strong oxidants is often required to access the Pd(IV) state.

The accessibility of these different oxidation states is highly dependent on the ligand environment and the reaction conditions. The ability to control the redox cycling of palladium is a key aspect of developing new and efficient catalytic transformations.

| Redox Cycle | Key Elementary Steps | Common Reaction Types |